Clomifene citrate Clomifene citrate Zuclomiphene Citrate is the cis isomer of clomiphene which exhibits weak estrogen agonist activity evaluated for antineoplastic activity against breast cancer. (NCI04)
Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
Clomiphene Citrate can cause cancer and developmental toxicity according to state or federal government labeling requirements.
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue. Note that ENCLOMIPHENE and ZUCLOMIPHENE are the (E) and (Z) isomers of Clomiphene respectively.
Brand Name: Vulcanchem
CAS No.: 7619-53-6
VCID: VC21131358
InChI: InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C32H36ClNO8
Molecular Weight: 598.1 g/mol

Clomifene citrate

CAS No.: 7619-53-6

Cat. No.: VC21131358

Molecular Formula: C32H36ClNO8

Molecular Weight: 598.1 g/mol

* For research use only. Not for human or veterinary use.

Clomifene citrate - 7619-53-6

Specification

CAS No. 7619-53-6
Molecular Formula C32H36ClNO8
Molecular Weight 598.1 g/mol
IUPAC Name 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Standard InChI Key PYTMYKVIJXPNBD-OQKDUQJOSA-N
Isomeric SMILES CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Chemical Structure and Properties

Clomiphene citrate is a nonsteroidal compound designated chemically as 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy] triethylamine citrate with the molecular formula C32H36ClNO8 and a molecular weight of 598.08 . The compound exists as a mixture of two geometric isomers—cis (zuclomiphene) and trans (enclomiphene)—containing between 30% and 50% of the cis-isomer .

Physical Characteristics

Clomiphene citrate appears as a white to pale yellow, essentially odorless, crystalline powder . Its physical and chemical properties are summarized in the following table:

PropertyValue
Melting point116.5-118°C
Storage temperature2-8°C
SolubilitySlightly soluble in water, sparingly soluble in ethanol (96%), slightly soluble in chloroform and acetone, insoluble in ether
Physical formSolid
ColorWhite to off-white
Rotatable bond count14
Polarizability46.86 ų
Number of rings3

Chemical Synthesis

The synthesis of clomiphene citrate typically involves a multi-step process beginning with the reaction of 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethanol with hydrogen chloride in ethanol under reflux. This intermediate is then treated with N-chlorosuccinimide in dry chloroform, converted to the free base, and finally treated with citric acid to obtain the dihydrogen citrate salt of 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylchloroethylene .

Pharmacological Mechanism of Action

Clomiphene citrate exhibits a complex pharmacological profile with both estrogenic and antiestrogenic properties, which vary across different tissues and species .

Receptor Interaction

The compound interacts with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It competitively binds to estrogen receptors, with high affinity for both ERα and ERβ (Ki = 0.9 and 1.2 nM, respectively) . This competitive binding delays the replenishment of intracellular estrogen receptors, altering the normal estrogen signaling pathway .

Endocrine Cascade

Clomiphene citrate initiates a series of endocrine events that culminate in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine response observed is an increase in the release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This surge triggers:

  • Steroidogenesis and folliculogenesis

  • Growth of ovarian follicles

  • Increased circulating estradiol levels

  • Preparation for ovulation

Following ovulation, plasma progesterone and estradiol rise and fall in a pattern similar to that observed in a normal ovulatory cycle .

Clinical Applications

Treatment of Female Infertility

Clomiphene citrate has been a cornerstone therapy for female infertility for decades, particularly for women experiencing anovulation or irregular ovulation . Its specific applications include:

  • Treatment of absent or irregular menstrual cycles (ovulation induction)

  • Addressing luteal phase defect by increasing progesterone secretion

  • Making menstrual cycle lengths more predictable, thus improving the timing of intercourse or artificial insemination

  • Enhancing ovulation in women who are already ovulating (ovulation augmentation)

During normal menstrual cycles, only one egg is typically ovulated. Treatment with clomiphene citrate often stimulates the ovaries to produce two or three eggs per cycle, which increases the probability of conception .

Treatment of Male Infertility

Clomiphene citrate has shown promising results in treating certain forms of male infertility, particularly in men with low or normal serum follicle-stimulating hormone levels .

Research Findings in Male Infertility

Systematic Review and Meta-Analysis Results

A comprehensive systematic review and meta-analysis involving 1,799 initially identified studies, which was narrowed down to 18 studies for qualitative analysis (n = 731) and 15 studies for meta-analysis (n = 566), provides robust evidence for clomiphene citrate's efficacy in male infertility .

The meta-analysis demonstrated statistically significant improvements in key sperm parameters:

  • Sperm concentration increased during treatment with a mean difference of 8.38 × 10^6/ml (95% confidence interval: 5.17-11.59; p < 0.00001)

  • Total sperm motility improved with a mean difference of 8.14% (95% confidence interval: 3.83-12.45; p < 0.00001)

  • No significant difference was observed in sperm morphology before and during treatment

Additionally, the treatment positively affected hormonal levels, with increases in total testosterone, follicle-stimulating hormone, luteinizing hormone, and estradiol during clomiphene citrate administration .

Pregnancy Rates

Across multiple studies, pregnancy rates during clomiphene citrate treatment for male infertility ranged from 0% to 40%, with a mean rate of approximately 17% . This variance in pregnancy outcomes underscores the heterogeneity of male infertility causes and the variable response to treatment.

Pharmacokinetics

Clomiphene citrate is readily absorbed when administered orally. Early studies using 14C-labeled clomiphene citrate showed that the drug is primarily excreted in the feces, with cumulative urinary and fecal excretion averaging about 50% of the oral dose and 37% of the labeled material appearing in feces .

The drug demonstrates both immediate pharmacological effects and potential sustained influence, as evidenced by spontaneous ovulatory menses noted in some patients after discontinuation of therapy, although there is no conclusive evidence of a "carryover effect" .

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